molecular formula C20H20ClNO3 B2612558 (Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 900268-24-8

(Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2612558
CAS No.: 900268-24-8
M. Wt: 357.83
InChI Key: KUXMBRGIHUJSHJ-WQRHYEAKSA-N
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Description

The compound (Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

  • Z-configuration at the benzylidene double bond (C2 position).
  • A 3-chlorobenzylidene substituent at C2.
  • A diethylaminomethyl group at C7.
  • A hydroxyl group at C6.

The chlorine atom enhances lipophilicity and steric effects, while the diethylamino group improves solubility and bioavailability.

Properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXMBRGIHUJSHJ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, synthesizing findings from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21ClN2O3\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{2}\text{O}_{3}

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. In a study involving related benzofuran compounds, it was found that they effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β by substantial percentages (93.8% and 98%, respectively) . The mechanism involves the suppression of NF-κB activity, which is crucial in inflammatory responses.

2. Anticancer Properties

Benzofuran derivatives have also been evaluated for their anticancer activity. A study reported that modifications in the benzofuran scaffold could enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis and generate reactive oxygen species (ROS) was highlighted, suggesting a potential mechanism for its anticancer effects .

3. Antimicrobial Activity

The compound's structural characteristics may confer antimicrobial properties. Similar benzofuran derivatives have shown effectiveness against various bacterial strains, indicating that this compound could also possess similar activities .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several benzofuran derivatives, including those similar to this compound. These compounds were screened for their ability to inhibit cancer cell proliferation and showed promising results against specific cancer types .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of benzofuran derivatives in inflammatory pathways. The study demonstrated that these compounds could inhibit NO production and COX enzymes, further supporting their anti-inflammatory potential .

Data Tables

Biological ActivityEffectivenessMechanism of Action
Anti-inflammatoryHighNF-κB suppression
AnticancerModerateInduction of apoptosis, ROS generation
AntimicrobialVariableInhibition of bacterial growth

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that (Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further research is needed to elucidate these mechanisms fully.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer cell lines. The potential cytotoxic effects can be attributed to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Non-linear Optical Properties

Another area of interest is the compound’s non-linear optical (NLO) properties. Research indicates that it may serve as a potential material for NLO applications due to its high hyperpolarizability. This property makes it suitable for use in photonic devices, including sensors and laser technologies.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Studies : A study published in RSC Advances demonstrated that derivatives of benzofuran compounds, including this compound, showed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating potent efficacy .
  • Anticancer Research : A preliminary investigation into the anticancer effects revealed that the compound inhibited cell growth in various cancer lines. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction .
  • NLO Applications : Research highlighted the NLO characteristics of similar benzofuran derivatives, suggesting that this compound could be developed into advanced materials for optical applications .

Summary Table of Applications

Application TypeDescriptionReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in breast and lung cancer cells
Non-linear Optical PropertiesPotential use in photonic devices

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Substituent Variations vs. Target Compound Molecular Formula Molecular Weight Key Features
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one - Dimethylamino (vs. diethylamino)
- 2-Fluorobenzylidene (vs. 3-Cl)
- 4-Methyl group
C₁₉H₁₈FNO₃ 327.35 Enhanced electronegativity (F); reduced steric bulk in amino group.
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one - 4-Methoxybenzylidene (vs. 3-Cl)
- 7-Methyl (vs. diethylaminomethyl)
C₁₇H₁₄O₄ 282.29 Methoxy group increases hydrophilicity; lacks amino functionality.
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one - 2,4-Dichlorobenzylidene (vs. 3-Cl)
- No amino substituent
C₁₅H₉Cl₂O₃ 323.14 Higher lipophilicity; dual Cl substitution may hinder binding.
(Z)-7-((Bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one - Bis(2-methoxyethyl)amino (vs. diethylamino)
- 2-Cl (vs. 3-Cl)
C₂₂H₂₅ClNO₆ 458.89 Bulky amino group reduces membrane permeability; 2-Cl alters steric effects.
(2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one - 2-Fluorobenzylidene (vs. 3-Cl)
- 7-Methyl (vs. diethylaminomethyl)
C₁₇H₁₃FO₃ 296.29 Fluorine’s electronegativity impacts electronic properties.

Physicochemical Properties

  • Lipophilicity (logP): Target compound: Estimated logP ~2.8 (3-Cl and diethylamino balance hydrophobicity). Dichloro analog : Higher logP (~3.5) due to dual Cl atoms. Methoxy analog : Lower logP (~1.9) owing to polar methoxy group.
  • Solubility: Diethylamino and hydroxyl groups enhance aqueous solubility compared to methyl or methoxy substituents.

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, and what key reagents are involved?

Answer: The synthesis typically involves a multi-step approach:

Core benzofuran formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with 3-chlorobenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol) to form the benzylidene intermediate .

Functionalization : Introduction of the diethylamino methyl group via Mannich reaction or nucleophilic substitution, using diethylamine and formaldehyde in a polar aprotic solvent (e.g., DMF) .

Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by NMR and HPLC .

StepKey Reagents/ConditionsPurposeReferences
13-Chlorobenzaldehyde, NaOH/EtOHBenzylidene formation
2Diethylamine, formaldehyde, DMFDiethylamino methylation
3Silica gel chromatographyIsomer purification

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the (Z)-configuration, hydroxy group position, and diethylamino methyl integration .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detection of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .
TechniqueTarget FeaturesReferences
NMRStereochemistry, substituent positions
HR-MSMolecular formula confirmation
HPLCPurity and isomer separation

Q. How do the functional groups (hydroxy, diethylamino methyl, chlorobenzylidene) influence its chemical reactivity?

Answer:

  • Hydroxy group : Participates in hydrogen bonding, acidity (pKa ~10), and chelation with metal ions, affecting solubility and biological interactions .
  • Diethylamino methyl : Enhances lipophilicity and basicity (pKa ~9), enabling pH-dependent solubility and membrane permeability .
  • Chlorobenzylidene : Stabilizes the (Z)-configuration via steric hindrance and contributes to π-π stacking in biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (Z)-isomer during synthesis?

Answer:

  • Temperature control : Lower temperatures (0–25°C) during condensation reduce byproduct formation .
  • Solvent selection : Ethanol or dichloromethane enhances stereoselectivity for the (Z)-isomer .
  • Catalysts : Acidic catalysts (e.g., p-TsOH) promote imine formation, while bases (e.g., K₂CO₃) favor alkylation .
ParameterOptimal ConditionImpactReferences
Temperature0–25°CMinimizes side reactions
SolventEthanol/DCMStabilizes (Z)-configuration
Catalystp-TsOH/K₂CO₃Accelerates key steps

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Answer:

Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and rule out impurities .

Isotopic labeling : Introduce ¹³C or ²H labels to trace unexpected peaks in MS .

Computational modeling : Compare experimental NMR shifts with DFT-predicted values to validate assignments .

Example conflict : A mass fragment suggesting a demethylated product could arise from in-source decay in MS. Tandem MS (MS/MS) and comparison with synthetic standards can clarify this .

Q. What experimental designs are recommended to study its mechanism of action in enzyme inhibition?

Answer:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates and varying inhibitor concentrations (e.g., for kinases or oxidoreductases) .
  • Docking studies : Use AutoDock or Schrödinger to predict binding modes with target enzymes, focusing on chlorobenzylidene and hydroxy interactions .
  • Mutagenesis : Engineer enzyme active sites to test hydrogen bonding or steric effects (e.g., Ala scanning) .
Assay TypeKey MetricsReferences
KineticIC₅₀, Ki, inhibition type (competitive/non-competitive)
DockingBinding energy (ΔG), interaction residues

Q. How can computational modeling (e.g., QSAR, molecular dynamics) guide the design of analogs with improved bioactivity?

Answer:

  • QSAR : Train models on existing bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on the benzylidene enhance enzyme binding) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns to identify critical binding interactions (e.g., diethylamino methyl flexibility) .
  • ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .
Computational ToolApplicationOutcomeReferences
QSARAnalog designBioactivity prediction
MD SimulationsBinding stabilityKey interaction insights

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